Boron complex
Description
Structure
2D Structure
Properties
CAS No. |
16998-93-9 |
|---|---|
Molecular Formula |
C6H4B2Br2N4 |
Molecular Weight |
313.6 g/mol |
InChI |
InChI=1S/C6H4B2Br2N4/c9-5-1-11-7-13-3-6(10)4-14(13)8-12(11)2-5/h1-4H |
InChI Key |
WSJBILWWGJIHKJ-UHFFFAOYSA-N |
SMILES |
[B-]1N2C=C(C=[N+]2[B-]N3[N+]1=CC(=C3)Br)Br |
Canonical SMILES |
[B-]1N2C=C(C=[N+]2[B-]N3[N+]1=CC(=C3)Br)Br |
Other CAS No. |
16998-93-9 |
Synonyms |
2,6-DIBROMOPYRAZABOLE, 97 |
Origin of Product |
United States |
Synthetic Methodologies for Boron Complexes
2 Four-Coordinate Boron Complexes
Four-coordinate boron complexes, which typically adopt a tetrahedral geometry, are among the most widely studied classes of boron compounds. nih.govresearchgate.net Their synthesis generally involves the reaction of a Lewis acidic three-coordinate boron species with a Lewis base, often a chelating ligand, which forms a dative covalent bond to the boron atom. mdpi.comsustech.edu.cn
A prevalent method is the one-pot reaction between boronic acids and bidentate or tridentate ligands. nih.govresearchgate.net For example, four-coordinate organoborons can be synthesized from a variety of N,O-, N,N-, and O,O-bidentate ligands and an array of boronic acids in a metal-free, one-pot process. nih.gov This reaction is proposed to proceed through a ligand-assisted organic group migration between boronic acids. nih.govresearchgate.net Boron trifluoride etherate (BF₃·OEt₂) is another common boron source, used to form stable four-coordinate complexes with ligands like 1,5-bidentate nitrogen ligands and acyl pyridylhydrazones. rsc.orgsurfacesciencewestern.com
The synthesis of four-coordinate boron complexes is highly modular. The properties of the resulting complex can be fine-tuned by varying the ligand structure and the substituents on the boron source. For instance, reacting 8-hydroxyquinolin-5-sulfonate with different boronic acids yields four-coordinate complexes with a characteristic B←N coordination bond, forming a five-membered C₂BNO ring. mdpi.com Similarly, a variety of fluorescent pyrazole-containing boron(III) complexes have been prepared via a one-pot, three-component reaction of a hydroxy-pyrazole-carbaldehyde, an aminobenzenecarboxylic acid, and a boronic acid. mdpi.com The resulting structures are confirmed to be tetracoordinated by techniques such as ¹¹B NMR spectroscopy, which typically shows a characteristic resonance signal for a four-coordinate boron atom. mdpi.comacs.org
Hypercoordinate Boron Architectures
Hypercoordinate boron compounds, where the boron center is bonded to more than four atoms, represent a fascinating class of molecules that challenge traditional bonding theories. The synthesis of stable hypercoordinate boron architectures is an area of ongoing research, with theoretical studies often guiding experimental efforts.
Theoretical computations have been instrumental in predicting the stability of pentacoordinate boron (penta-B) compounds. nih.gov These studies suggest that for boron to be pentacoordinate, it should be bonded to at least two atoms with low electronegativity. nih.gov This is because boron is electron-deficient and requires its bonding partners to donate electron density. nih.gov Elements like silicon, beryllium, germanium, tin, and arsenic meet this criterion. nih.gov Based on these principles, several thermodynamically stable penta-B compounds have been designed, with the potential for synthesis via the hydrogenation of their tricoordinate precursors under mild conditions. nih.gov
Experimentally, the synthesis of hypercoordinate boron species has been achieved, particularly in the form of dicationic clusters. For instance, a dicationic B₄ ring with a 4-center, 4-electron bond in a planar rhomboid B₄ skeleton has been synthesized. researchgate.net This was achieved through the reaction of a ditriflato-diborane, stabilized by electron-donating bicyclic guanidinate substituents, with the corresponding dihydrido-diborane. researchgate.net The use of bulky, charge-delocalizing substituents is crucial for stabilizing the resulting polycationic structure. researchgate.net
Another approach involves leveraging the isoelectronic relationship between doubly oxidized carbenes and borinium ions (R₂B⁺) to create unprecedented dicationic boron-nitrogen clusters. researchgate.net For example, the reaction of a ditriflato-diborane with a diazido-diborane can yield a dicationic compound with a B₄N₂ core. researchgate.net
Table 1: Examples of Theoretically Designed and Synthesized Hypercoordinate Boron Compounds
| Compound Type | Stabilizing Features | Synthetic Precursors/Approach | Reference |
|---|---|---|---|
| Pentacoordinate Silylboranes | Bonding to electropositive Si atoms | Theoretical design via hydrogenation of tricoordinate precursors | nih.gov |
| Dicationic B₄ Ring | Guanidinate substituents | Reaction of ditriflato-diborane with dihydrido-diborane | researchgate.net |
| Dicationic B₄N₂ Cluster | Guanidinate substituents | Reaction of ditriflato-diborane with diazido-diborane | researchgate.net |
Advanced Synthetic Techniques and Precursors
Utilization of Electron-Deficient Boron Reagents
The electron-deficient nature of boron, with its vacant p-orbital, is a cornerstone of its chemistry, rendering it a potent Lewis acid. numberanalytics.comrsc.orggu.se This inherent electrophilicity is harnessed in the synthesis of a wide array of boron complexes. Highly Lewis acidic boron reagents are particularly effective in reactions involving hydroboration and frustrated Lewis pair (FLP) chemistry. scholaris.ca For instance, borocyclic radicals and diamagnetic heterocyclic boroles have been prepared through hydroboration and FLP hydrogenation reactions using redox-active ligands like o-iminoquinones and α-diimines in conjunction with highly electrophilic boron reagents. scholaris.ca
The reactivity of these electron-deficient species extends to the activation of strong chemical bonds. Highly electrophilic, hydride-substituted boranes have been shown to react with aliphatic carbon-fluorine bonds, leading to either dehydrofluorination or boryldefluorination. scholaris.ca
In the realm of catalysis, highly electron-deficient boron Lewis acids are at the forefront of C-H bond activation and borylation reactions. oaepublish.com For example, N-heterocyclic carbene-stabilized o-carboranyl-substituted borenium ions have been employed for the transition metal-free C-H bond activation and borylation of alkanes. oaepublish.com Furthermore, the synthesis of uncommon two-coordinate borocations has been systematically explored, leading to the preparation of rare carbon-substituted borinium cations that can participate in unusual reactivity, such as the formation of diboranium cations. scholaris.ca
The choice of boron reagent can significantly influence reactivity. While boronic acids are common, boronic esters are often preferred due to their stability and solubility in apolar solvents. rsc.org The reduced Lewis acidity of boronic esters, resulting from the conjugation of oxygen lone pairs into the boron's empty p-orbital, makes them less reactive but easier to handle and purify. rsc.org
Table 2: Applications of Electron-Deficient Boron Reagents in Synthesis
| Reagent Type | Application | Example Product/Transformation | Reference |
|---|---|---|---|
| Highly Electrophilic Boranes | Hydroboration/FLP Hydrogenation | Borocyclic radicals, heterocyclic boroles | scholaris.ca |
| Hydride-Substituted Boranes | C-F Bond Activation | Dehydrofluorination/Boryldefluorination of fluorinated substrates | scholaris.ca |
| NHC-Stabilized Borenium Ions | C-H Bond Activation/Borylation | Borylation of methane (B114726) and other alkanes | oaepublish.com |
| Borinium Cations | Synthesis of Boron Cations | Formation of diboranium cations | scholaris.ca |
Ligand Pre-functionalization Strategies for Boron Complexation
A powerful strategy for creating functional boron complexes involves the pre-functionalization of ligands before their coordination to the boron center. This approach allows for the introduction of specific chemical groups that can impart desired properties or enable further reactions, such as polymerization.
One example is the preparation of polymer-supported tris(pyridyl)borate (Tpyb) ligands. rsc.org This involves synthesizing a ligand that already incorporates a polymerizable group. rsc.org A key advantage of this method is the high fidelity of the functional group, though it requires that the polymerizable moiety can withstand the conditions of the borylation and ligand assembly steps. rsc.org
Similarly, new bi(pyrazolylpyridyl)borate ligands have been synthesized by first preparing the 3-(2-pyridyl)pyrazole intermediate, which is then reacted with a boron source like KBPh₄ in a melt. squ.edu.om This pre-formed ligand can then be used to synthesize dinuclear lanthanide/boron-based complexes. squ.edu.om
The synthesis of boron complexes with propiolamidinato ligands also relies on the initial synthesis of the proligand. acs.orgnih.gov These proligands can be obtained through methods like the catalytic hydroalkynylation of carbodiimides with terminal alkynes. acs.orgnih.gov The subsequent reaction of the pre-formed amidine with a boron precursor, such as BPh₃, yields the desired boron amidinato complex. acs.orgnih.gov
This strategy is not limited to organic functionalities. Boron-rich clusters can be used as substituents on ligands to create novel platforms for coordination chemistry. nih.gov For example, bis(dicarbollide) species featuring various arylated substituents have been prepared, demonstrating the versatility of incorporating pre-functionalized boron clusters into ligand design. nih.gov
Table 3: Examples of Ligand Pre-functionalization for Boron Complexation
| Ligand Type | Pre-functionalization Strategy | Boron Complex Application/Type | Reference |
|---|---|---|---|
| Tris(pyridyl)borate | Incorporation of a polymerizable group | Polymer-supported metal complexes | rsc.org |
| Bi(pyrazolylpyridyl)borate | Synthesis of 3-(2-pyridyl)pyrazole intermediate | Dinuclear lanthanide/boron complexes | squ.edu.om |
| Propiolamidinato | Catalytic hydroalkynylation of carbodiimides | Emissive boron amidinates | acs.orgnih.gov |
Post-Synthetic Modification of Boron Complexes
Post-synthetic modification (PSM) offers a versatile route to functionalize boron complexes after their initial synthesis. This approach allows for the introduction of new chemical groups or the alteration of existing ones without needing to re-synthesize the entire complex from scratch. rsc.org
A notable example is the modification of boron formazanate complexes. uwo.ca By designing complexes with reactive handles, such as an alkynyl substituent, it becomes possible to perform subsequent reactions like copper(I)-catalyzed alkyne-azide cycloadditions. uwo.ca This allows for the attachment of various functional moieties to the this compound scaffold. uwo.ca
Similarly, boron diketonate complexes have been designed with free phenol (B47542) groups that can be used for further modification without compromising the fluorescence properties of the core structure. ua.ptresearchgate.net This enables the tuning of the complex's properties for specific applications.
The concept of PSM is also extensively used in the field of metal-organic frameworks (MOFs). Boron-containing linkers, such as fluorescent boron dipyrromethene (BODIPY) with a carboxylate group, can be used to modify the surface of MOFs through ligand exchange. rsc.org This allows for the customization of the MOF's surface properties. rsc.org
Late-stage functionalization is also a key strategy for modifying BN-heterocycles like 1,2-azaborines. rsc.org By deprotonating the N-H functionality of a pre-formed azaborine, nucleophilic alkali metal amides are generated. These intermediates can then react with a variety of electrophiles, enabling the introduction of diverse functional groups at the nitrogen position. rsc.org
Table 4: Methods for Post-Synthetic Modification of Boron Complexes
| This compound Type | Modification Strategy | Functional Group Introduced/Modified | Reference |
|---|---|---|---|
| Boron Formazanate | Copper(I)-catalyzed alkyne-azide cycloaddition | Various functional moieties via azide-alkyne click chemistry | uwo.ca |
| Boron Diketonate | Reaction at a free phenol group | Functional groups attached to the phenolic oxygen | ua.ptresearchgate.net |
| Metal-Organic Frameworks | Ligand exchange with BODIPY linker | Surface functionalization with fluorescent tags | rsc.org |
Reactivity and Mechanistic Investigations of Boron Complexes
Fundamental Reactivity Patterns of Boron Centers
The fundamental reactivity of many boron complexes is rooted in the electronic structure of the boron atom. Trivalent boron compounds possess a vacant p-orbital, which makes them potent electron-pair acceptors, a characteristic defined as Lewis acidity. mdpi.comacs.org This inherent electrophilicity drives their ability to form adducts with Lewis bases, such as ammonia (B1221849) or fluoride (B91410) ions. libretexts.org For instance, the boron atom in borane (B79455) (BH₃) has only six valence electrons and readily accepts a lone pair from a Lewis base to achieve an octet. libretexts.org
The electrophilicity of boron complexes is also influenced by steric and electronic factors of more complex ligands. For example, tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃ or BCF, is a powerful Lewis acid. mdpi.com The highly electronegative fluorine atoms on the phenyl rings enhance the electrophilicity of the boron center, while the bulky nature of the rings can inhibit the formation of simple Lewis acid-base adducts, leading to unique catalytic reactivity. mdpi.com In borabenzene (B14677093) complexes, the strong Lewis acidity corresponds to an empty sp² orbital, which can be influenced by the delocalized π-electrons within the aromatic system. d-nb.info
Table 1: Comparative Lewis Acidity of Boron Trihalides This table summarizes the experimentally observed trend in Lewis acidity for the boron trihalide series when reacting with strong Lewis bases.
| Compound | Formula | Lewis Acidity Trend |
| Boron trifluoride | BF₃ | Weakest |
| Boron trichloride | BCl₃ | ↓ |
| Boron tribromide | BBr₃ | Increasing Acidity |
| Boron triiodide | BI₃ | Strongest |
While the boron center itself is typically electrophilic, the boryl group (–BR₂) when bonded to a metal can exhibit either electrophilic or nucleophilic character. rsc.org This dual reactivity is a fascinating aspect of boron chemistry and is heavily dependent on the nature of the atom or metal center to which the boryl ligand is attached. rsc.orgchemistryworld.com
A boryl ligand is considered nucleophilic when the M–B (metal-boron) bond is polarized towards the boron atom, making the boron center electron-rich. This is often observed in complexes with electropositive metals. For example, in copper(I) boryl complexes like (NHC)CuBpin, the boryl ligand acts as a strong nucleophile. rsc.orgacs.org The Cu–B σ bonding electrons, which constitute the Highest Occupied Molecular Orbital (HOMO) of the complex, are actively involved in reactions, such as attacking the carbon center of an aldehyde. rsc.org Similarly, boryl anions, such as those in lithium boryl compounds, are potent nucleophiles that react with a variety of electrophiles. rsc.orgnih.gov
Conversely, a boryl ligand displays electrophilic character when the M–B bond is polarized away from the boron atom, leaving it electron-deficient. This is common in complexes with more electronegative metals. acs.org For instance, in rhodium(I), platinum(II), and gold(I) boryl complexes, the boryl ligands are generally electrophilic. rsc.org In a gold(I)-diarylboryl complex, DFT calculations confirmed the electrophilic nature of the diarylboryl ligand, consistent with the high electronegativity of gold. rsc.org
Remarkably, the character of a boryl ligand can be tuned within the same molecular framework. In a nickel(II) bis-boryl complex, researchers demonstrated that two boryl ligands could operate differently within the same molecule. nih.govrsc.org One boryl moiety behaved as a nucleophile, while the other acted as an electrophile, enabling a cooperative mechanism for small molecule activation. nih.govrsc.org This ambiphilic nature highlights the sophisticated and tunable reactivity of boryl ligands in transition metal chemistry. nih.gov
Table 2: Nucleophilic vs. Electrophilic Behavior of Boryl Ligands in Select Complexes This table provides examples of metal-boryl complexes and the observed character of the boryl ligand based on computational and experimental studies. rsc.orgacs.org
| Complex | Metal Center | Boryl Ligand Character | Supporting Observation |
| (NHC)CuBpin | Copper(I) | Nucleophilic | Boryl attacks the carbon center of aldehydes. rsc.org |
| L₃Rh(Bpin) | Rhodium(I) | Electrophilic | Boryl migrates to the carbonyl oxygen in reactions. rsc.org |
| (NHC)AuBPh₂ | Gold(I) | Electrophilic | Au-B bond is polarized towards the gold atom. rsc.org |
| PBP-Nickel Complex | Nickel(II) | Ambiphilic | One boryl acts as a nucleophile, another as an electrophile. nih.govrsc.org |
The redox chemistry of boron complexes has emerged as a significant field, revealing that these compounds can participate in electron transfer processes, a behavior once thought to be limited. This is particularly evident in polyhedral boron clusters and boron-doped polycyclic aromatic hydrocarbons (PAHs). mit.edu
Ether-functionalized dodecaborate (B577226) clusters, such as those in the [B₁₂(OR)₁₂] family, exhibit exceptionally rich redox behavior. chemrxiv.org These three-dimensional aromatic systems can access multiple, stable oxidation states, often ranging from a dianion to a radical cation. chemrxiv.org For example, the B₁₂(OCH₃)₁₂ cluster can be reversibly cycled through four different oxidation states in solution, a property that has been demonstrated in the solid state as well. chemrxiv.orgnih.gov The specific redox potentials of these clusters can be finely tuned by modifying the electronic properties of the substituents on the ether groups. chemrxiv.org
Boron-doped PAHs also exhibit facile redox activity. mit.edu The incorporation of a boron atom, with its empty pz orbital, into a PAH framework significantly alters the electronic structure compared to all-carbon analogues. mit.edu This allows for the stabilization of reduced species, and researchers have successfully isolated stable borafluorene radicals and anions. mit.edu This ligand-based redox chemistry is also seen in mono(formazanate) boron difluoride complexes (LBF₂), which show remarkably facile and reversible one-electron reduction. rsc.org
In contrast to the multi-electron processes of clusters, the redox chemistry of simpler boron compounds can be more destructive. For instance, single-electron oxidation of closo-[B₆H₆]²⁻ or closo-[B₁₀H₁₀]²⁻ can lead to cage-rupturing processes rather than stable oxidized species. nih.gov The reactivity of boron hydrides is also dictated by their redox properties; electron-rich species like the borohydride (B1222165) anion (BH₄⁻) are strong reductants, while electron-deficient species like diborane (B8814927) (B₂H₆) can act as oxidants. libretexts.org
Small Molecule Activation by Boron Complexes
Boron complexes have demonstrated a remarkable, "metallomimetic" ability to activate small, typically inert molecules, a domain traditionally dominated by transition metals. d-nb.info This reactivity leverages the unique electronic properties of boron, including its Lewis acidity and the dual electronic nature of boryl ligands.
The activation of the strong H–H bond by main-group compounds is a significant achievement. Boron complexes can cleave dihydrogen, typically through a heterolytic mechanism where H₂ is split into a proton (H⁺) and a hydride (H⁻). This is the principle behind Frustrated Lewis Pairs (FLPs), where a bulky Lewis acidic borane and a bulky Lewis base are sterically prevented from neutralizing each other and can cooperatively bind and split H₂. nih.gov
Beyond classic FLPs, single boron complexes can also activate H₂. A pyridonate borane complex has been shown to reversibly activate dihydrogen under mild pressure at room temperature. nih.gov Mechanistic computations suggest this occurs via "boron-ligand cooperation," where the ligand itself participates in the transformation. nih.gov The activation of H₂ can also occur at a borylborenium center, involving the polarization of the B-B bond upon H₂ coordination. nih.gov In some nickel(II) bis-boryl complexes, the heterolytic cleavage of H₂ is facilitated by the cooperative action of two different boryl ligands (one nucleophilic, one electrophilic) and the metal center. nih.govrsc.org This process involves the boron atom of the PBP ligand acting as a nucleophile to accept a proton, while the catecholboryl moiety acts as an electrophile, accepting the hydride. nih.govrsc.org
Carbon Dioxide (CO₂): The activation and reduction of CO₂, a thermodynamically stable molecule, is a key goal for sustainable chemistry. Boron-containing molecules are adept at this due to the oxophilicity and Lewis acidity of boron. researchgate.netacs.org Borane Lewis acids, often in FLPs, can form adducts with CO₂, bending the molecule and making it more susceptible to reduction. researchgate.netrsc.org For example, the intermolecular FLP tBu₃P/B(C₆F₅)₃ reversibly binds CO₂. rsc.org Catalytic reduction of CO₂ can be achieved using hydroboranes as the reductant. bsb-muenchen.de This process can be catalyzed by various systems that facilitate hydride transfer from the boron reagent to the CO₂ molecule, ultimately leading to products like formoxyboranes or methoxyboranes. acs.orgbsb-muenchen.de
Carbon Monoxide (CO): The activation of carbon monoxide by boron complexes is another example of their transition-metal-like reactivity. d-nb.info In a striking discovery, a diboryne (a compound with a boron-boron triple bond) stabilized by N-heterocyclic carbene ligands was shown to readily activate and couple four molecules of CO at room temperature and atmospheric pressure, forming a bicyclic bis(boralactone). researchgate.net Mechanistic studies suggest this proceeds via the initial coordination of CO to the B≡B triple bond. researchgate.net Boron atoms have also been shown to react with CO and dinitrogen to form an NNBCO complex, which can then rearrange to cleave the N≡N bond. nih.govd-nb.info Furthermore, CO can insert into B-C bonds in organoboranes, a reaction that typically proceeds through the migration of an alkyl or aryl group from the boron to the carbon atom of the coordinated CO. rsc.org
Boron-Mediated and Boron-Catalyzed Transformations
Frustrated Lewis Pair (FLP) Chemistry in Boron Systems
Frustrated Lewis Pair (FLP) chemistry has become a cornerstone of main-group-element-mediated catalysis, with boron-based Lewis acids playing a central role. FLPs consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. nih.govroyalsocietypublishing.org This "frustration" imparts unique reactivity, enabling the activation of a wide range of small molecules. mdpi.comresearchgate.netrsc.org
The archetypal FLP system often involves a bulky phosphine (B1218219) as the Lewis base and a strong borane Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃). nih.govresearchgate.net These systems have been shown to heterolytically cleave dihydrogen (H₂), a discovery that has paved the way for metal-free hydrogenations. rsc.orgresearchgate.net The reactivity of FLPs extends to the activation of other small molecules including carbon dioxide (CO₂), nitrous oxide (N₂O), carbon monoxide (CO), nitrogen monoxide (NO), sulfur dioxide (SO₂), ethylene (B1197577) (C₂H₄), and acetylene (B1199291) (C₂H₂). mdpi.comresearchgate.netnih.gov
Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have provided insights into the activation processes. rsc.orgnih.gov For CO₂ activation by a phosphine/borane FLP, two primary pathways are considered: a concerted mechanism where the Lewis base-carbon and Lewis acid-oxygen bonds form simultaneously, and a two-step process. rsc.org The choice of Lewis acid and base components is critical in tuning the reactivity of the FLP. researchgate.net While B(C₆F₅)₃ is a commonly used Lewis acid, alternatives have been explored to modulate the reactivity for specific applications, such as the hydrogenation of functionalized molecules. researchgate.net
The concept of FLPs has also been extended to solid-state chemistry, where physical mixtures of phosphane Lewis bases and B(C₆F₅)₃ have been shown to activate small molecules like H₂ and SO₂. nih.gov In the solid state, deactivation pathways that can occur in solution, such as nucleophilic aromatic substitution, are suppressed. nih.gov Furthermore, heterogeneous FLPs are an emerging area, with materials like sodium-doped amorphous silicon-boron-nitride being designed for small molecule activation and catalysis. eurekalert.org In these systems, the strategic distribution of Lewis acidic (boron) and Lewis basic sites creates a reactive FLP motif. eurekalert.org
| FLP System Type | Lewis Acid (Example) | Lewis Base (Example) | Activated Small Molecules | Ref. |
| Intermolecular | B(C₆F₅)₃ | tBu₃P | H₂, CO₂, N₂O, SO₂ | rsc.org |
| Intramolecular | Phosphinoborane | (Internal Boron Center) | (Internal Phosphorus Center) | H₂ |
| Carbon-based | HB(C₆F₅)₂ | Enamine | Benzaldehyde, Nitriles, SO₂ | royalsocietypublishing.org |
| Solid-State | B(C₆F₅)₃ | PCy₃ | H₂, SO₂ | nih.gov |
| Heterogeneous | Amorphous SiBN | (Boron Sites) | (Nitrogen Sites) | H₂ |
C-H Functionalization and Borylation Reactions
Carbon-hydrogen (C-H) bond functionalization and borylation reactions are powerful tools for the synthesis of complex organic molecules, and boron complexes have emerged as key players in this field, often providing alternatives to traditional transition metal catalysts. nih.govresearchgate.netrsc.org These reactions allow for the direct conversion of C-H bonds into valuable C-B bonds, which can be further elaborated through subsequent transformations. wikipedia.orgnih.gov
Metal-free catalytic C-H borylation of heteroarenes has been achieved using borane catalysts. For example, the borane (1-TMP-2-BH₂-C₆H₄)₂ (where TMP is 2,2,6,6-tetramethylpiperidine) can activate the C-H bonds of furans, pyrroles, and electron-rich thiophenes. nih.gov The selectivity in these reactions is often governed by electronic effects, with borylation occurring at the most acidic C-H bond, typically alpha to the heteroatom. wikipedia.org
Intramolecular electrophilic C-H borylation is another powerful transition-metal-free method for forming C-B bonds in (hetero)arenes and alkenes. nih.govrsc.org Mechanistic studies have revealed two primary pathways for this transformation: electrophilic aromatic substitution (SₑAr), which is common for B-X electrophiles, and σ-bond metathesis, which is prevalent with B-H and B-R electrophiles. nih.govrsc.org The regioselectivity of these reactions is influenced by both steric and electronic factors. rsc.org
In addition to metal-free systems, transition metal-catalyzed C-H borylation reactions are widely used. wikipedia.orgacs.org Iridium-based catalysts are particularly effective for the borylation of arenes and heteroarenes. wikipedia.orgacs.org The mechanism often involves an Ir(III) trisboryl complex that reacts with the arene in the catalytic cycle. wikipedia.org Rhodium catalysts have also been employed for the selective borylation of primary C-H bonds in various organic molecules. wikipedia.org
| Reaction Type | Catalyst/Reagent | Substrate Scope | Mechanistic Pathway | Ref. |
| Metal-Free C-H Borylation | (1-TMP-2-BH₂-C₆H₄)₂ | Furans, Pyrroles, Thiophenes | C-H Bond Activation | nih.gov |
| Intramolecular Electrophilic C-H Borylation | Electrophilic Boranes (B-X, B-H, B-R) | (Hetero)arenes, Alkenes | SₑAr or σ-Bond Metathesis | nih.govrsc.org |
| Iridium-Catalyzed C-H Borylation | Iridium Complexes | Arenes, Heteroarenes | Oxidative Addition/Reductive Elimination | wikipedia.orgacs.org |
| Rhodium-Catalyzed C-H Borylation | Rhodium Complexes | Alkyl groups (primary C-H) | C-H Activation | wikipedia.org |
| Pyridinium-Catalyzed C-H Borylation | ortho-N-Substituted Pyridinium (B92312) Cations | 3-Methylthiophene, N-Alkylbenzenes | H₂ Liberation as Rate-Limiting Step | rsc.org |
Cross-Coupling Methodologies with Boron Intermediates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govrsc.orglibretexts.org This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or boronic ester) with an organohalide or triflate. nih.govlibretexts.org The success of this reaction stems from the stability, low toxicity, and ready availability of the organoboron reagents. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The transmetalation step is crucial and can proceed through different pathways, often involving the activation of the organoboron species by a base. rsc.org
A wide variety of boron reagents have been developed for the Suzuki-Miyaura reaction, including boronic acids, boronic esters (e.g., pinacol (B44631) esters), and organotrifluoroborates. nih.govrsc.org Boronic esters are particularly useful as they are generally stable and can be purified by chromatography. organic-chemistry.org They can be synthesized via the Miyaura borylation reaction, which is itself a palladium-catalyzed cross-coupling of a diboron (B99234) reagent (like bis(pinacolato)diboron) with an organohalide. rsc.orgorganic-chemistry.org
While highly effective, the Suzuki-Miyaura reaction is not without limitations. For instance, some organoboronic acids are prone to protodeboronation, particularly those that are electron-deficient or contain certain functional groups. nih.gov Mechanistic investigations have focused on understanding the details of the transmetalation step, including the role of the base and the specific nature of the palladium-boron intermediates. nih.govrsc.org These studies have revealed that boronic esters can undergo transmetalation directly without prior hydrolysis, and the rate of this step is influenced by the electronic properties of the boronic ester. nih.gov
| Boron Reagent | Key Features | Typical Coupling Partner | Catalyst System | Ref. |
| Boronic Acids | Widely available, reactive | Aryl/Vinyl Halides | Pd catalyst, Base | nih.govlibretexts.org |
| Boronic Esters (e.g., Pinacol Esters) | Stable, purifiable, synthesized via Miyaura borylation | Aryl/Vinyl Halides | Pd catalyst, Base | nih.govorganic-chemistry.org |
| Organotrifluoroborates | Stable, crystalline solids | Aryl/Vinyl Halides | Pd catalyst, Base | beilstein-journals.org |
| Alkenylboranes | Used in early studies | Bromoalkenes | Pd catalyst, Base | rsc.org |
| Acyl Chlorides as Electrophiles | Forms ketones as products | Boronic Acids | Pd catalyst, Base | mdpi.com |
Diels-Alder and Related Cycloaddition Reactions
Boron complexes play a multifaceted role in Diels-Alder and other cycloaddition reactions, acting as catalysts, dienophiles, or components of dienes. beilstein-journals.orgnih.govwiley-vch.de The involvement of boron can significantly influence the reactivity, selectivity, and scope of these powerful ring-forming transformations.
As Lewis acid catalysts, chiral boron complexes are highly effective in promoting asymmetric Diels-Alder reactions. wiley-vch.descielo.br For example, chiral (acyloxy)boron (CAB) catalysts and chiral oxazaborolidinones have been shown to catalyze the reaction between various dienes and dienophiles with high enantioselectivity. wiley-vch.de These catalysts activate the dienophile by coordinating to a carbonyl group, thereby lowering its LUMO energy and accelerating the reaction. rsc.org Boronic acids have also been employed as catalysts for the Diels-Alder reaction of unsaturated carboxylic acids, likely proceeding through a covalent monoacylated hemiboronic ester intermediate. researchgate.net
Boron-substituted dienes and dienophiles are valuable building blocks in organic synthesis. beilstein-journals.orgnih.gov 1-Boron-substituted 1,3-dienes can participate in Diels-Alder reactions with activated dienophiles, often leading to tandem cycloaddition/allylboration processes. beilstein-journals.org The resulting boron-containing cycloadducts can be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org Similarly, alkenyl (N-methyliminodiacetyl) boronates have been used as dienophiles in reactions with 2-pyrones. nih.gov
More recently, [3+2] cycloaddition reactions involving Lewis acidic alkenylboranes and aldehydes have been developed. acs.org In these reactions, the alkenylborane acts as a three-atom B-C=C building block, leading to the stereoselective synthesis of five-membered boron-containing heterocycles. acs.org The proposed mechanism involves the coordination of the aldehyde to the Lewis acidic boron center, followed by nucleophilic attack of the alkenyl carbon to form a cyclic intermediate. acs.org
| Role of Boron Complex | Example Compound/Catalyst | Reaction Type | Key Features | Ref. |
| Lewis Acid Catalyst | Chiral (Acyloxy)boron (CAB) Complexes | Asymmetric Diels-Alder | High enantioselectivity | wiley-vch.de |
| Lewis Acid Catalyst | Chiral Oxazaborolidinones | Asymmetric Diels-Alder | High enantioselectivity, attractive interactions in transition state | wiley-vch.de |
| Lewis Acid Catalyst | Boronic Acids | Diels-Alder of Alkynoic Acids | Activation of carboxylic acids, LUMO-lowering | researchgate.net |
| Boron-Containing Diene | 1-Boron-substituted 1,3-dienes | Diels-Alder/Allylboration | Tandem reactions, functionalizable cycloadducts | beilstein-journals.org |
| Boron-Containing Dienophile | Alkenyl (N-methyliminodiacetyl) boronates | Diels-Alder with 2-pyrones | Formation of cyclohexadienyl boronates | nih.gov |
| Three-Atom Building Block | Lewis Acidic Alkenylboranes | [3+2] Cycloaddition with Aldehydes | Synthesis of five-membered boron heterocycles | acs.org |
Boron Metathesis Reactions
Boron metathesis represents a class of reactions involving the exchange of substituents between a boron-containing compound and another molecule. This process is often driven by the formation of strong bonds, such as the B-O bond. rsc.org While distinct from the more common olefin metathesis, boron metathesis provides a novel pathway for the synthesis of organoboron compounds and other functional molecules. bohrium.comresearchgate.netorganic-chemistry.org
One area where boron metathesis has been explored is in the chemistry of inorganic cumulenes. An "inorganic cumulene" with a five-atom BNBNB chain has been shown to undergo metathesis with electrophilic heteroallenes like CO₂ and organic carbonyl compounds. rsc.org This reaction involves the transfer of a borylimide unit to the carbonyl or related moiety, driven by the thermodynamic favorability of forming a B-O bond. rsc.org The mechanism is proposed to proceed through consecutive [2+2] cycloaddition and cycloreversion steps, analogous to a "bora-Wittig" type mechanism. rsc.org
In another context, a theoretical study has investigated the mechanism of boron metathesis involving a transition-metal-aminoborylene complex. acs.org The study found that the initial attack of the substrate occurs at the positively charged boron atom of the Fe-borylene complex. acs.org The feasibility of the boron metathesis reaction was found to be comparable to that of olefin metathesis and is favored for substrates that are polar and possess a weak σ bond. acs.org
The term transborylation is used to describe σ-bond metathesis reactions where substituents are exchanged between two boron centers. beilstein-journals.org This process is increasingly being used to render traditionally stoichiometric group 13-mediated reactions catalytic. beilstein-journals.org For example, a boron-nitrogen double transborylation strategy has been developed for the borane-catalyzed hydroboration of nitriles. organic-chemistry.org This method uses a 9-BBN dimer as a catalyst and pinacolborane as a turnover reagent to efficiently convert nitriles to N,N-diborylamines via a B-N/B-H σ bond metathesis pathway. organic-chemistry.org
| Reaction Type | Boron Reagent | Substrate | Key Mechanistic Feature | Product Type | Ref. |
| Inorganic Cumulene Metathesis | BNBNB chain compound | CO₂, Carbonyls | [2+2] cycloaddition/cycloreversion | (Boryl)N=C=X systems | rsc.org |
| Transition-Metal Borylene Metathesis | Cp(CO)₂FeBN(CH₃)₂⁺ | H₃PO, H₃PS, Olefins | Nucleophilic attack at boron | Fe=E and B-X species | acs.org |
| Transborylation (Hydroboration) | 9-BBN dimer (catalyst), HBpin (reagent) | Nitriles | B-N/B-H σ bond metathesis | N,N-Diborylamines | organic-chemistry.org |
Inter-Element Cooperative Reactivity in Boron Complexes
The reactivity of boron complexes can be significantly enhanced through the cooperative action of the boron center with another element within the same molecule. This inter-element cooperation is a key principle in modern main-group chemistry, enabling transformations that are often reminiscent of transition metal catalysis. d-nb.infoacs.org This section explores the various modes of cooperative reactivity, with a particular focus on Frustrated Lewis Pairs (FLPs) and systems exhibiting boron-ligand cooperation.
A prominent example of inter-element cooperation is found in Frustrated Lewis Pairs (FLPs) . FLPs are combinations of sterically hindered Lewis acids and bases that, due to steric repulsion, cannot form a classical dative bond. academie-sciences.frroyalsocietypublishing.org This "frustration" leaves both the acidic and basic sites available to interact with and activate substrate molecules. academie-sciences.frresearchgate.net Boron-containing FLPs, typically pairing a bulky phosphine or amine as the Lewis base with a borane like tris(pentafluorophenyl)borane as the Lewis acid, have demonstrated remarkable reactivity. academie-sciences.fr
One of the most significant reactions facilitated by FLPs is the heterolytic cleavage of dihydrogen (H₂). academie-sciences.frresearchgate.net The Lewis basic component (e.g., a phosphine) and the Lewis acidic boron center cooperatively attack the H₂ molecule, resulting in the formation of a phosphonium (B103445) cation and a hydroborate anion. academie-sciences.fr This process can be reversible, allowing for the regeneration of the active FLP and the release of H₂. academie-sciences.fr
The cooperative nature of FLPs extends to the activation of various other small molecules and unsaturated organic compounds. academie-sciences.fr For instance, the P(o-tolyl)₃/B(C₆F₅)₃ FLP reacts with 1,7-octadiyne (B1345467) through a process involving the addition of the borane to a terminal acetylene, followed by a rapid carbon-carbon coupling and subsequent capture by the phosphine to form a zwitterionic product. academie-sciences.fr In another example, the reaction with a different diyne proceeds via a 1,1-carboboration, where the borane adds to a terminal alkyne, followed by a 1,2-migration of a C₆F₅ group from boron to carbon and a subsequent FLP-type addition of the phosphine to the second alkyne unit. academie-sciences.fr
A distinct but related concept is Boron-Ligand Cooperation (BLC) . In BLC, a substituent covalently bound to the boron atom is actively involved in the bond activation process, transitioning to a datively bound ligand during the reaction. nih.govresearchgate.net This mode of action is analogous to metal-ligand cooperation observed in transition metal chemistry. nih.govresearchgate.net BLC provides a pathway for reactivity that can complement that of classical intramolecular FLPs. nih.gov For example, certain pyridonate borane complexes can undergo reversible H₂ activation, where the pyridonate ligand participates directly in the process. researchgate.net
Inter-element cooperation is not limited to non-metal species. The interplay between a transition metal and a boron center can also lead to unique reactivity. nsf.govrsc.org In some systems, a metal-bound borane can act as a Lewis acid, while the transition metal center functions as a Lewis base, enabling the heterolytic cleavage of H₂ across the metal-boron bond. rsc.org This reactivity has been observed in complexes where a borane functional group is "recharged" to a borohydride. rsc.org
Furthermore, bimetallic systems involving boron can exhibit cooperative bond activation. nsf.gov For instance, a ruthenium-carboryne complex containing a Ru-B bond can react with a palladium fragment, leading to the insertion of palladium into the Ru-B bond and the formation of a bimetallic complex. nsf.gov This resulting bimetallic species can then undergo further reaction, such as the insertion of a copper(I) cation into the remaining Ru-B bond to form a trimetallic complex. nsf.gov This sequential insertion highlights the ability of the boron-containing framework to facilitate the assembly of multimetallic systems with cooperative reactivity. nsf.gov
The cooperative action between boron and another element can also facilitate challenging C-H bond activations. Ambiphilic aminoborane (B14716983) FLPs have been shown to activate C-H bonds of heteroarenes. d-nb.info This process involves the simultaneous coordination of the heteroarene to the boron center and deprotonation by the amine, followed by the elimination of H₂. d-nb.info Similarly, a nickel complex featuring two distinct boryl ligands demonstrated a novel mode of H₂ activation. rsc.org In this system, one boryl ligand acts as a Lewis acid and the other as a Lewis base, in cooperation with the nickel center, to facilitate the heterolytic cleavage of H₂. rsc.org
The following table summarizes key research findings on the inter-element cooperative reactivity in boron complexes:
| This compound System | Cooperating Element(s) | Substrate Activated | Key Mechanistic Feature | Resulting Transformation |
| Phosphine/B(C₆F₅)₃ FLP | Phosphorus | Dihydrogen (H₂) | Heterolytic cleavage | Formation of phosphonium and hydroborate ions academie-sciences.fr |
| P(o-tolyl)₃/B(C₆F₅)₃ FLP | Phosphorus | 1,7-octadiyne | FLP addition/C-C coupling | Formation of a zwitterionic addition product academie-sciences.fr |
| P(o-tolyl)₃/B(C₆F₅)₃ FLP | Phosphorus | Non-conjugated diyne | 1,1-carboboration/FLP addition | Formation of a zwitterionic product via a two-step mechanism academie-sciences.fr |
| Pyridonate borane | Nitrogen/Oxygen (in ligand) | Dihydrogen (H₂) | Boron-Ligand Cooperation (BLC) | Reversible H₂ activation researchgate.net |
| (POBBOP)Ru(CO)₂ | Ruthenium, Palladium, Copper | Pd(PtBu₃)₂, CuBr | Sequential metal insertion into Ru-B bonds | Formation of bimetallic and trimetallic complexes nsf.gov |
| Ambiphilic aminoborane FLP | Nitrogen | Heteroarene C-H bond | Simultaneous coordination to boron and deprotonation by amine | C-H bond activation and H₂ elimination d-nb.info |
| Nickel bis(boryl) complex | Nickel, Boron (second boryl) | Dihydrogen (H₂) | Cooperative action of two different boryl ligands with the metal center | Heterolytic H₂ activation rsc.org |
Advanced Spectroscopic and Computational Approaches for Boron Complex Elucidation
Elucidation of Electronic Structures and Bonding
Computational chemistry provides powerful tools to probe the electronic landscape of boron complexes, offering insights that are often difficult to obtain through experimental means alone.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding the electronic behavior and reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of boron complexes. mdpi.com The energy gap between the HOMO and LUMO (Eg) is a key parameter that influences the electrical conductivity and optical characteristics of these materials. mdpi.comchemrevlett.com A smaller energy gap generally leads to increased electrical conductivity. chemrevlett.com
In many photoactive boron complexes, the HOMO and LUMO are spatially separated within the molecule, facilitating intramolecular charge transfer upon excitation. mdpi.com For instance, in certain zwitterionic monoboron complexes, the HOMO is primarily located on the sulfonate group, while the LUMO is concentrated on the pyridinium (B92312) group and the boron atom. mdpi.com Similarly, in some supramolecular nano-Saturn complexes, the HOMO originates from the host structure, while the LUMO is derived from the guest nanocage. rsc.org
FMO analysis is also crucial for understanding reaction mechanisms. For example, in the interaction between a P2H4 molecule and B12N12 nanostructures, the interaction occurs between the phosphorus atom's HOMO and the boron atom's LUMO. chemrevlett.com The formation of donor-acceptor complexes, such as between boron trifluoride (BF3) and ammonia (B1221849) (NH3), involves charge transfer from the donor's HOMO to the acceptor's LUMO, with a simultaneous back-donation from the acceptor's HOMO to the donor's LUMO. mdpi.com This interaction is governed by the symmetry of the frontier orbitals. mdpi.com
The introduction of a boron-nitrogen (B-N) dative bond can significantly influence the FMOs. For example, in certain azaphenalene derivatives, the formation of a B-N bond enhances the electron-withdrawing character of a nitrogen atom, leading to a stabilization of the LUMO and a narrowing of the HOMO-LUMO gap. researchgate.netkyoto-u.ac.jp This selective lowering of the LUMO energy is a powerful strategy for designing near-infrared (NIR) absorbing materials. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Characteristics in Selected Boron Complexes
| Complex Type | HOMO Localization | LUMO Localization | Key Findings |
| Zwitterionic Monoboron Complexes | Sulfonate group | Pyridinium group and Boron atom | Enables intramolecular charge transfer. mdpi.com |
| Supramolecular Nano-Saturn Complexes | Host structure | Guest nanocage | Demonstrates controlled tuning of HOMO and LUMO levels. rsc.org |
| P2H4-B12N12 Adduct | Phosphorus atom of P2H4 | Boron atom of B12N12 | Illustrates the role of FMOs in reaction mechanisms. chemrevlett.com |
| Boron Trifluoride-Ammonia Complex | Ammonia (donor) | Boron Trifluoride (acceptor) | Involves simultaneous donation and back-donation between FMOs. mdpi.com |
| Azaphenalene-Boron Complexes | Substituents on the azaphenalene core | Delocalized over the boron-containing moiety | B-N bond formation lowers LUMO energy, narrowing the HOMO-LUMO gap. researchgate.netkyoto-u.ac.jp |
| Boron Triarylformazanates | Formazanate ligand | Chelate cycle | Lowest unoccupied molecular orbital has a strong acceptor character. researchgate.net |
Quantum Chemical Calculations (DFT, TD-DFT) for Excited States
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods for investigating the excited-state properties of boron complexes. mdpi.comrsc.orgnih.gov DFT is widely used for ground-state calculations, while TD-DFT is the method of choice for studying excited states and simulating electronic spectra. researchgate.netnih.gov These methods have been successfully applied to a wide range of boron-containing systems, from small molecules to large supramolecular assemblies. chemrevlett.comrsc.orgmdpi.comrsc.orgnih.govchemmethod.com
TD-DFT calculations can provide accurate predictions of vertical excitation energies, which are crucial for interpreting UV-Vis absorption spectra. researchgate.net For instance, TD-DFT has been used to simulate the UV-Vis spectra of various boron complexes, showing good agreement with experimental data. mdpi.comrsc.org The choice of functional and basis set is critical for obtaining reliable results. researchgate.netrug.nl For example, the CAM-B3LYP functional has been shown to perform well in calculating the absorption wavelengths of BODIPY dyes. researchgate.net Similarly, a PCM-TD-BMK/6-311+G(2d,p)//PCM-PBE0/6-311G(2d,p) approach has been found to provide reasonable estimates for the λmax of aza-BODIPY derivatives. rsc.org
These calculations can also elucidate the nature of electronic transitions. For example, in difluoroboron biindolediketonates, TD-DFT calculations have associated the first optical transition with the S0 → S1 transition, corresponding to a shift in electron density from the indole (B1671886) rings to the oxygen atoms or the O-BF2-O unit. mdpi.com In other cases, transitions may involve not only the HOMO and LUMO but also other orbitals like HOMO-1, HOMO-2, and LUMO+1. mdpi.com
Furthermore, DFT and TD-DFT can be used to design new molecules with desired photophysical properties. By systematically modifying the structure of a parent compound and calculating its electronic and optical properties, researchers can identify promising candidates for applications such as organic solar cells. rsc.orgnih.govacs.org For example, this approach has been used to design novel BODIPY derivatives with enhanced light-harvesting efficiency and to investigate the potential of boron-containing molecules as electron transport materials. rsc.orgnih.govacs.org
Despite its successes, TD-DFT has limitations. It can sometimes provide inaccurate predictions for certain types of molecules, such as those with significant charge-transfer character or extended π-systems. nih.govrug.nl In such cases, more advanced wavefunction-based methods may be necessary to achieve quantitative accuracy. rug.nl
Analysis of Charge Transfer Mechanisms
Intramolecular charge transfer (ICT) is a fundamental process in many functional organoboron compounds, and understanding its mechanisms is crucial for designing molecules with specific optical and electronic properties. rsc.orgresearchgate.net Boron's unique empty p-orbital plays a key role in facilitating ICT. rsc.orgresearchgate.net Organoboron-based ICT molecules (OBCTs) can be classified based on the charge transfer pathway (through-bond or through-space) and distance (long-range or short-range). rsc.org
In many donor-acceptor (D-A) or donor-π-acceptor (D-π-A) systems, the boron-containing segment acts as the electron acceptor. rsc.org Upon photoexcitation, an electron is transferred from the donor moiety to the boron-containing acceptor, leading to a charge-separated excited state. mdpi.com This process is often accompanied by a significant change in the dipole moment and can be highly sensitive to the solvent polarity, resulting in solvatochromic fluorescence. rsc.org For example, in some asymmetric boron complexes, the emission wavelength shifts to longer wavelengths in more polar solvents due to the ICT character of the excited state. rsc.org
The nature of the substituents on the boron atom and the surrounding ligands can significantly influence the ICT process. For instance, coordination of electron-rich ligands to a D-π-B system can hinder charge transfer, leading to a blue-shifted emission, a phenomenon termed coordination-quenched charge transfer (CQ-CT). rsc.org
Computational methods, particularly DFT and TD-DFT, are invaluable for studying charge transfer mechanisms. mdpi.comnih.gov They can be used to visualize the distribution of electron density in the ground and excited states and to quantify the extent of charge transfer. mdpi.commdpi.com For example, in difluoroboron biindolediketonates, calculations have shown that the first active optical transition corresponds to a shift in electron density from the indole moieties to the O-BF2-O unit. mdpi.com
In the context of organic solar cells, understanding interfacial charge transfer is critical. mdpi.comnih.gov The dissociation of excitons at the donor/acceptor interface is a key process that governs the photocurrent. mdpi.com Charge transfer states can be generated through direct excitation or via mechanisms like the intermolecular electric field (IEF) mechanism or the hot exciton (B1674681) (HE) mechanism. mdpi.com
Spectroscopic Signatures for Mechanistic Insight
Spectroscopic techniques provide experimental data that is essential for validating computational models and gaining a deeper understanding of the structure, bonding, and reactivity of boron complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful and indispensable tool for the structural characterization and mechanistic investigation of boron-containing compounds. researchgate.netacs.orgucl.ac.uk The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom, making it an excellent probe for monitoring changes in bonding and structure during chemical reactions. researchgate.netnsf.gov
¹¹B NMR is frequently used to identify the hybridization state of boron, distinguish between three- and four-coordinate species, and determine the stoichiometry of complex formation. researchgate.netrsc.org For example, in the reaction of boronic acids with diols, ¹¹B NMR can be used to monitor the transformation of the trigonal boronic acid to the tetrahedral boronate ester. researchgate.netnsf.gov The chemical shifts are diagnostic, with boronic esters typically appearing in the range of δ 31-33 ppm, while mixed borates or boronates resonate between δ 0-10 ppm. nih.gov
Mechanistic studies often rely on NMR to identify and characterize reaction intermediates. In boron-catalyzed amidation reactions, for instance, ¹¹B NMR has been instrumental in observing various boron-amine and boron-carboxylate complexes, challenging previously accepted mechanisms. rsc.org The observation of tetracoordinate boronate species suggests a two-step, associative mechanism in the transmetalation from gold to boron. nih.gov Furthermore, variable temperature NMR and Nuclear Overhauser Effect (NOE) studies can provide insights into the dynamic behavior and through-space interactions of boron complexes. mit.edu
In addition to ¹¹B NMR, other nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹F are also used to provide a comprehensive structural picture. nih.gov The combination of different NMR techniques, often in conjunction with X-ray crystallography and computational modeling, allows for a detailed elucidation of complex reaction pathways. researchgate.netucl.ac.ukrsc.org For example, DFT calculations can be used to predict ¹¹B NMR chemical shifts, aiding in the identification of unknown intermediates in reaction mixtures. acs.orgucl.ac.uk
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions in boron complexes and characterizing their photophysical properties. mdpi.commdpi.comrsc.orgmdpi.comrsc.orgnih.govacs.orgacs.orgnih.govresearchgate.net The absorption spectra reveal the energies of the electronic transitions from the ground state to various excited states, while the emission spectra provide information about the relaxation pathways from the lowest excited state back to the ground state.
The position, intensity, and shape of the absorption and emission bands are sensitive to the molecular structure, the nature of the substituents, and the solvent environment. For many boron complexes, the main absorption bands are attributed to π-π* and n-π* transitions. mdpi.com For example, difluoroboron β-diketonates exhibit broad UV-Vis absorption and strong fluorescence, with the first optical transition corresponding to the S0 → S1 transition. mdpi.com The introduction of different substituents can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission maxima, allowing for the fine-tuning of the optical properties. rsc.org
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common feature of boron complexes with intramolecular charge transfer (ICT) character. rsc.org A large Stokes shift, the difference in energy between the absorption and emission maxima, is often indicative of a significant structural rearrangement in the excited state. acs.org
Fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is a critical parameter for applications such as fluorescent probes and emitters. Some boron complexes exhibit high quantum yields, making them promising candidates for these applications. nih.govbeilstein-journals.org For example, difluoroboronation of biindole diketonates can lead to a dramatic increase in the fluorescence quantum yield. mdpi.com In some cases, boron complexes can also exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state. nih.gov
The combination of UV-Vis and fluorescence spectroscopy with computational methods like TD-DFT provides a powerful approach for understanding the electronic structure and photophysics of boron complexes. mdpi.comrsc.orgmdpi.comrsc.org TD-DFT calculations can be used to assign the observed electronic transitions and to predict the effects of structural modifications on the optical properties. mdpi.comrsc.org
Table 2: Photophysical Data for Selected Boron Complexes
| Compound/Complex Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Key Features |
| Difluoroboron Biindolediketonates (BF2bdks) | Broad UV-Vis absorption | Varies | Up to >0.7 | Enhanced fluorescence upon difluoroboronation. mdpi.comnih.gov |
| Pyrazole-containing Iminoboronates | Blue region | Green region | Up to 4.3% | Aggregation-induced emission enhancement. nih.gov |
| Spiro Derivatives with Imidazo[1,5-a]Pyridines | ~240, ~365 | Blue region | Good in solution | Orange-red emission in solid state. mdpi.com |
| Benzene-centered Triazapentadiene-Boron Complexes | 263-365 | 413-542 | < 0.01 in solution | Blue emission in solution, enhanced emission in solid state. rsc.org |
| Propiolamidinato Boron Complexes | 300-400 | Blue region | - | Luminescence related to ligand-to-boron charge transfer. acs.org |
| Asymmetric Keto-isoindolinyl and Pyridyl Boron Complexes | - | Varies | Moderate | Solvatochromic fluorescence with large Stokes shift. rsc.org |
| Benzophospholo[3,2-b]indole Boron Complex | 299-307 | - | 75% | High quantum yield. beilstein-journals.org |
X-ray Diffraction for Structural Elucidation of Reactive Intermediates
X-ray diffraction (XRD) stands as a definitive technique for the structural elucidation of chemical species, providing unequivocal proof of atomic connectivity and three-dimensional arrangement in the solid state. Its application extends to the characterization of reactive intermediates of boron complexes, which, despite their often transient nature, can sometimes be isolated and crystallized under specific conditions. The resulting crystal structures offer invaluable snapshots of key mechanistic steps, validating proposed reaction pathways and revealing the subtle structural features that govern reactivity.
The stabilization and crystallographic characterization of otherwise fleeting intermediates are significant achievements in boron chemistry. For instance, a transient dicoordinate chloroborylene has been implicated as a key intermediate in the reaction of a boranorbornadiene compound with a cyclic(alkyl)(amino) carbene (CAAC). rsc.org Storage of the reaction mixture at low temperatures allowed for the isolation and single-crystal XRD analysis of a product resulting from intramolecular C–H bond activation, a process believed to occur via the transient borylene. rsc.org Similarly, the reduction of a bis(dichloroboryl-IPr)xanthene adduct was proposed to proceed through a bis(borylene-IPr)xanthene complex as a reactive intermediate. acs.org This hypothesis was supported by trapping the related bis(borylene) adduct using the less sterically demanding N-heterocyclic carbene IMe, which yielded crystals suitable for XRD analysis. acs.org The analysis confirmed a trigonal planar geometry at the boron centers, with CIMe–B distances of 1.5114(19) and 1.5327(19) Å. acs.org
In the context of organometallic chemistry, XRD has been crucial in characterizing novel borenium intermediates. An iridium-stabilized borenium cation, an intermediate in the B–H activation of a hydroborane, was successfully isolated and characterized by single-crystal X-ray diffraction. core.ac.uk This analysis revealed a piano-stool pseudo-tetrahedral geometry around the iridium center and an unusual intramolecular B···H interaction, capturing a state that is proposed to be an arrested insertion of hydrogen into a metal-boron bond. core.ac.uk
The utility of XRD also extends to understanding the reactivity of boron compounds in biological systems. Boronic acids are known inhibitors of serine and metallo-β-lactamases, and XRD has been instrumental in deciphering their mechanism of action. nih.gov Crystallographic analysis of boronic acid inhibitors in complex with enzymes like NDM-1 MBL and GES-5 SBL reveals that the boron atom forms a tetrahedral intermediate. nih.gov In the active site of the metalloenzyme NDM-1, the hydrated boronic acid displaces the nucleophilic hydroxide (B78521) and bridges the two zinc ions. nih.gov In serine-β-lactamases, the inhibitor forms a covalent bond with the catalytic serine residue, adopting a conformation that mimics the deacylation transition state. nih.gov These structural data provide a precise picture of the reactive state of the inhibitor within the enzyme's active site.
The table below presents selected structural data for reactive boron intermediates that have been characterized using X-ray diffraction.
| Intermediate Type | Key Structural Feature | Bond Distances / Geometry | System / Reaction | Reference |
|---|---|---|---|---|
| Bis(borylene-IMe) adduct | Trapped reactive intermediate | CIMe–B: 1.5114(19) Å, 1.5327(19) Å; Trigonal planar boron | Reduction of bis(dichloroboryl)xanthene | acs.org |
| Iridium-stabilized borenium | Arrested B-H activation intermediate | Piano-stool pseudo-tetrahedral Ir geometry | B-H activation of a hydroborane by an Iridium complex | core.ac.uk |
| Boronic acid-NDM-1 complex | Tetrahedral intermediate | B-O distances to Zn ions: 1.9 - 2.9 Å | Inhibition of metallo-β-lactamase | nih.gov |
| Boronic acid-GES-5 complex | Tetrahedral intermediate | Covalent bond to catalytic Serine Oγ | Inhibition of serine-β-lactamase | nih.gov |
Transient Absorption and Time-Resolved Spectroscopy
Transient absorption (TA) and other time-resolved spectroscopic techniques are powerful tools for investigating the ultrafast dynamics of photoexcited boron complexes. inderscienceonline.com These methods allow for the direct observation of short-lived electronic excited states and reactive intermediates, providing critical insights into photochemical and photophysical processes such as intramolecular charge transfer (CT), intersystem crossing (ISC), and structural relaxation on timescales ranging from femtoseconds to microseconds. nih.govresearchgate.net
Femtosecond transient absorption (fs-TA) spectroscopy has been widely applied to elucidate the excited-state mechanisms of various classes of boron complexes. For N,C-chelate organoborates, fs-TA studies provided the first experimental evidence for an excited-state mechanism involving the formation of a common triplet charge-transfer state, which subsequently relaxes or undergoes photoisomerization through a biradical intermediate. nih.gov Similarly, the photophysical properties of boron porphyrin complexes have been probed using fs-TA. inderscienceonline.com For the complex B₂OF₂(TTP), excitation to the S₂ state led to the observation of a slow rise in the signal with a time constant of 1.79 ps, assigned to internal conversion from a dark S₂ state. inderscienceonline.com Subsequent decay components were observed on the picosecond and nanosecond timescales. inderscienceonline.com
Boron dipyrromethene (BODIPY) derivatives, known for their strong fluorescence, have also been the subject of extensive time-resolved studies. rsc.orgfrontiersin.org The excited-state dynamics of N,N,O,O-boron-chelated BODIPYs were measured using fs-TA, revealing pathways for intersystem crossing. rsc.org For one derivative, Ph-BO, the time constant for ISC in acetonitrile (B52724) was estimated to be approximately 33 ns. rsc.org In another study, fs-TA measurements on aza-BODIPY compounds helped to rationalize their nonlinear optical properties by characterizing the ultrafast excited-state dynamics. mdpi.com
Time-resolved infrared (TRIR) spectroscopy offers complementary information by tracking vibrational changes in the molecule following photoexcitation. A study on a BODIPY copolymer designed as a photosensitizer for hydrogen generation used both TA and TRIR to probe its excited-state dynamics. frontiersin.org Following excitation, TRIR spectra showed the depletion of ground-state vibrational bands and the appearance of new bands corresponding to the singlet excited state. frontiersin.org A significant shift in the frequency of the carbon-carbon triple bond vibration pointed to charge transfer from the triple bond to the BODIPY unit in the excited state. frontiersin.org
The application of these techniques can also unravel complex reaction mechanisms. The photoactivated functionalization of primary C-H bonds by a tungsten-boryl complex, Cp*W(CO)₃(Bpin), was investigated using time-resolved IR spectroscopy from picoseconds to microseconds. researchgate.net The data allowed for the identification of a sequence of intermediates: initial CO dissociation and solvent coordination (<2 ps), C-H activation via sigma-bond metathesis to form a σ-borane complex (16 µs), and subsequent rearrangement to a tungsten-hydride complex followed by elimination of the alkylboronate ester (170 µs). researchgate.net
The table below summarizes key findings from transient absorption and time-resolved spectroscopy studies on various boron complexes.
| This compound Class | Technique | Observed Process | Characteristic Timescale(s) | Reference |
|---|---|---|---|---|
| N,C-Chelate Organoborates | Femtosecond TA | Formation of triplet charge-transfer state; Photoisomerization via biradical intermediate | Not specified | nih.gov |
| Boron Porphyrin (B₂OF₂(TTP)) | Femtosecond TA | Internal conversion (S₂ → S₁); Excited state decay | 1.79 ps; 103 ps; >4 ns | inderscienceonline.com |
| Imidazo[1,5-a]pyridine this compound | Femtosecond TA | Intersystem crossing | Decay component of 480 ps | nih.gov |
| N,N,O,O-Chelated BODIPY (Ph-BO) | Femtosecond TA | Intersystem crossing (ISC) | ~33 ns | rsc.org |
| Aza-BODIPY (ZL-22) | Femtosecond TA | Ground-state bleaching and stimulated emission | Not specified | mdpi.com |
| BODIPY Copolymer | ps-ns TRIR | Singlet excited state formation; Charge transfer | ps to ns | frontiersin.org |
| Tungsten-boryl Complex (Cp*W(CO)₃(Bpin)) | ps-µs TRIR | σ-bond metathesis; Intermediate formation | 16 µs; 170 µs | researchgate.net |
Advanced Applications of Boron Complexes in Materials Science and Catalysis
Luminescent Boron Complexes in Advanced Optical Materials
Four-coordinate organoboron compounds are notable for their intense luminescence and high carrier mobility, making them suitable for various optoelectronic applications. magtech.com.cn The introduction of a boron atom into organic scaffolds imparts distinct structural and electronic characteristics, which often lead to enhanced photophysical properties like high quantum yields and tunable emission wavelengths. acs.org
Many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their luminescence diminishes in the solid state. mdpi.comresearchgate.net Boron complexes have emerged as a solution to this issue, with many exhibiting aggregation-induced emission (AIE) or crystallization-induced emission (CIE). mdpi.comresearchgate.netoup.comoup.com In AIE- and CIE-active molecules, intramolecular motions like rotation and vibration, which lead to non-radiative decay in dilute solutions, are restricted in the aggregated or crystalline state, resulting in enhanced emission. mdpi.comresearchgate.net
A design strategy for achieving AIE and CIE properties involves introducing skeletal distortion through boron complexation. mdpi.com For instance, the phenyl quinoline-based boron complex BPhQ , which has a distorted structure, exhibits AIE and CIE, whereas the planar analogue BPhQm shows ACQ. mdpi.com The distorted π-conjugated system in BPhQ is thought to play a positive role in solid-state emission by inhibiting π–π interactions. mdpi.com Similarly, boron diiminates have been synthesized that display AIE, with their solid-state optical properties originating from the suppression of molecular motions. acs.org Some of these boron diiminates also show CIE, with up to a 15-fold enhancement in emission upon crystallization. acs.org
Boron β-ketoiminates and β-diketiminate complexes also demonstrate AIE and CIE behavior. researchgate.netoup.com While boron β-diketonate complexes often suffer from ACQ due to their planar structures, corresponding β-ketoiminates show significant emission enhancement in the aggregated state. oup.comnih.gov The introduction of bulky substituents on the boron atom can further promote solid-state emission by preventing nonspecific π-π interactions. mdpi.com
Here is a table of selected AIE and CIE active Boron Complexes:
| Compound Name | Phenomenon | Quantum Yield (Solution) | Quantum Yield (Aggregate/Crystal) |
|---|---|---|---|
| BPhQ | AIE and CIE | 0.008 | 0.017 (crystal) |
| BPhQm | ACQ | 0.21 | 0.051 (crystal) |
| Boron Diiminate | CIE | 0.04 (amorphous) | 0.59 (crystal) |
| BKIa | AIE | ~0.01 | 0.76 (solid) |
| BKIb | AIE | ~0.01 | 0.42 (solid) |
| BKIc | AIE | ~0.01 | 0.30 (solid) |
Boron complexes are prominent in the development of materials for thermally activated delayed fluorescence (TADF). rsc.org TADF emitters can theoretically achieve nearly 100% internal quantum efficiency in organic light-emitting diodes (OLEDs) by converting triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). frontiersin.org This process is facilitated by a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. researchgate.net
A common design for boron-based TADF molecules is a donor-acceptor (D-A) structure, where the boron-containing moiety acts as the electron acceptor. rsc.orgfrontiersin.org For example, a series of functional phenylpyridinato boron complexes, where phenylpyridine acts as the acceptor linked to a carbazole (B46965) or triphenylamine (B166846) donor via a boron atom, have been synthesized. rsc.org These complexes show solvent-polarity-dependent TADF. rsc.org OLEDs fabricated with fppyBTPA and dfppyBTPA achieved high external quantum efficiencies (EQEs) of up to 20.2% and 26.6%, respectively. rsc.org
The nature of the boryl acceptor significantly impacts the TADF properties. frontiersin.org Studies on ortho-donor-appended triarylboron compounds with different boryl acceptors—9-boraanthryl (1 ), 10H-phenoxaboryl (2 ), and dimesitylboryl (3 ) with a 9,9-diphenylacridine (DPAC) donor—revealed that all are highly emissive and display strong TADF. frontiersin.org The cyclic boryl-containing compounds 1 and 2 exhibit blue-shifted fluorescence compared to the BMes2 -containing compound 3 . frontiersin.org OLEDs based on emitter 1 reached a high EQE of 25.8%. frontiersin.org
Computational studies have also been employed to design organoboron complexes with small ΔEST values, predicting high reverse intersystem crossing rates suitable for TADF applications. researchgate.net
Both three-coordinate and four-coordinate boron compounds are promising for NLO applications. mdpi.com Three-coordinate boron acts as an electron acceptor due to its vacant pz-orbital, which allows for effective π-p conjugation. mdpi.com However, these compounds can lack stability, a challenge that has been addressed by introducing bulky groups like dimesitylboryl (B(Mes)2). mdpi.com In contrast, four-coordinate boron is more stable and acts as an electron-donating substituent. mdpi.com
Boron-oxygen compounds, in particular, have been a focus for discovering new NLO crystals. optica.org Theoretical and experimental work has led to the discovery of crystals like β-BaB2O4 (BBO) and LiB3O5 (LBO). optica.org More recently, research has expanded to include borate-based crystals with modified boron-oxygen skeletons, such as fluorooxoborates and borophosphates, which show enhanced optical properties for UV and deep-UV applications. rsc.org
Theoretical studies have also explored the NLO properties of drum-shaped boron clusters and their assemblies, suggesting that metal-doped boron clusters could lead to a new class of NLO materials. acs.org
Boron complexes are utilized in the creation of photoresponsive materials that react to light stimuli. These materials have potential applications in areas such as electrochromic devices and organic light-emitting diodes (OLEDs). case.edu For example, 9-Borabicyclononane bipyridyl complexes have been investigated for their fluorescence in solution and multiple, reversible reductions, opening up possibilities for their use in photoresponsive materials. case.edu
The supramolecular chemistry of tetracoordinate boron complexes has been explored to create organogels with photoresponsive behavior. frontiersin.org For instance, certain β-diketonate boron complexes function as photo-switchable organogelators. frontiersin.org The gel formed by complex 5c in benzene (B151609) exhibits green luminescence, which can be switched, demonstrating its photoresponsive nature. frontiersin.org
The luminescent properties of boron complexes make them excellent candidates for chemical sensors. acs.orgresearchgate.net Their emission can be modulated by the presence of specific analytes. For instance, film-type sensors have been developed using stimuli-responsive polymers containing boron complexes. researchgate.net
A novel optical sensor for boron determination was developed by immobilizing neutral red on a triacetylcellulose (B593227) membrane. orientjchem.org This sensor operates based on the pH decrease resulting from the complexation of boric acid with mannitol, which is monitored by the indicator. orientjchem.org
Boron complexes with propiolamidinato ligands have also been synthesized, with one derivative showing potential as a ratiometric fluorescent pH sensor in the acidic range. acs.org Furthermore, fluorescent sensor arrays based on tetra-coordinate organoboron polymers have been conceptualized for detecting a wide range of environmental triggers. acs.org
Boron Complexes in Catalysis and Chemical Transformations
Boron-based catalysts are gaining prominence in synthetic chemistry for a variety of chemical transformations. mdpi.comresearchgate.netbohrium.com The catalytic activity of boranes stems from the empty p-orbital on the boron atom, which makes them effective Lewis acids. mdpi.com Halogenated triarylboranes, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3 or BCF), are particularly effective catalysts that can rival or even outperform traditional transition metal catalysts in certain reactions. mdpi.com
Boron-based catalysts have been successfully applied in:
Hydroarylation: BCF catalyzes the hydroarylation of conjugated dienes with sterically hindered anilines under mild conditions. mdpi.com
Hydrothiolation: BCF and BF3·Et2O catalyze the regioselective hydrothiolation of terminal 1-aryl-1,3-dienes. mdpi.com
C-H Borylation: The development of transition metal-free borylation methods is a significant area of research, with bifunctional boron catalysts enabling the activation of C-H bonds. oaes.cc
Oxidative Dehydrogenation (ODH): Boron-containing materials like hexagonal boron nitride (hBN) are highly selective catalysts for the ODH of alkanes to olefins, such as propane (B168953) to propylene (B89431), with minimal COx byproducts. bohrium.comosti.gov The catalytic activity is attributed to oxidized boron species on the surface. osti.gov
Defluorofunctionalization: Four-coordinate group 13 difluoride complexes, including boron difluoride complexes, act as catalysts for the thiodefluorination and hydrodefluorination of electron-deficient arenes. acs.org These reactions are selective for sp2 C–F bonds over sp3 C–F bonds. acs.org
The reactivity of boryl compounds, including metal boryl complexes and diborane(4) (B1213185) compounds, showcases their potential in catalysis through diverse reactivity patterns such as nucleophilic, electrophilic, and radical reactions. rsc.org Frustrated Lewis Pairs (FLPs), which are combinations of Lewis acidic boron species and Lewis bases that are sterically hindered from forming an adduct, have also emerged as a powerful strategy in catalysis. researchgate.netoaes.cc
Metal-Free Catalysis by Boron Complexes
The quest for sustainable and cost-effective chemical synthesis has propelled the development of metal-free catalysis, where boron complexes have carved out a significant niche. A key concept in this area is that of "Frustrated Lewis Pairs" (FLPs). researchgate.net FLPs consist of sterically hindered Lewis acids and Lewis bases that, due to steric hindrance, cannot form a classical adduct. researchgate.netnih.gov This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules. researchgate.net
Boron-based Lewis acids, particularly bulky triarylboranes like tris(pentafluorophenyl)borane (B(C₆F₅)₃), are common components of FLPs. nih.gov These systems have demonstrated remarkable efficacy in the metal-free hydrogenation of a variety of unsaturated substrates, including imines, enamines, and enol ethers. nih.gov The mechanism involves the heterolytic cleavage of dihydrogen (H₂) by the FLP, forming a phosphonium (B103445) or ammonium (B1175870) cation and a hydridoborate anion, which then act as a potent metal-free catalyst for reduction reactions. nih.gov This approach circumvents the need for expensive and potentially toxic transition metals. rsc.orgoaepublish.com
Beyond FLPs, simpler boron compounds like boric acid (B(OH)₃) serve as efficient, cheap, and environmentally friendly catalysts for a range of organic reactions. alfachemic.com Its utility stems from its mild Lewis acidity and ability to facilitate reactions such as condensations, esterifications, and the Biginelli reaction under gentle conditions. alfachemic.com
Table 1: Examples of Metal-Free Catalysis by Boron Complexes
| Catalyst System | Type of Reaction | Substrate Class | Key Features |
| Frustrated Lewis Pairs (e.g., Phosphine (B1218219)/B(C₆F₅)₃) | Hydrogenation | Imines, Enamines, Enol Ethers | Metal-free activation of H₂; avoids precious metal catalysts. researchgate.netnih.gov |
| Boric Acid (B(OH)₃) | Condensation, Esterification | Various organic molecules | Inexpensive, low toxicity, and environmentally benign catalyst. alfachemic.com |
| Bifunctional Borylated Catalysts | CO₂ Conversion | Carbon Dioxide, Epoxides | Promotes green chemistry by utilizing CO₂ as a feedstock. oaepublish.com |
Boron Cluster Catalysis
Boron clusters, particularly carboranes, represent a unique class of three-dimensional aromatic structures with exceptional thermal and chemical stability. sioc-journal.cn These properties make them attractive building blocks in catalysis. Metallacarboranes, where a metal atom is incorporated into the carborane cage, are of particular interest. The carborane ligand, such as the nido-C₂B₉ ligand, is a doubly negative, electron-delocalizing entity capable of stabilizing transition metals in high oxidation states, which is crucial for facilitating catalytic cycles. researchgate.net
These metallacarborane complexes have found applications in reactions like isomerization and hydrogenation. researchgate.net The steric and electronic properties of the catalyst can be fine-tuned by introducing substituents onto the carbon or boron atoms of the carborane cage, allowing for the rational design of catalysts with specific activities. researchgate.net
Recent advancements have focused on the transition metal-catalyzed regioselective functionalization of the carborane cage itself, specifically the activation of B-H bonds. sioc-journal.cnacs.orgnih.gov This has opened up new avenues for creating highly specialized carborane-based ligands and catalysts. For instance, electron-rich iridium catalysts have been used for the selective borylation of the most electron-deficient B-H bonds of o-carborane, while electron-deficient palladium catalysts target the more electron-rich B-H vertices. acs.orgnih.gov
Table 2: Research Findings in Boron Cluster Catalysis
| Catalyst Type | Reaction | Key Finding |
| Palladium(II) Salt | B-H Fluorination of o-carboranes | Selective functionalization of the B(8,9,10,12)–H bonds. acs.orgnih.gov |
| Iridium(I) Complex | B-H Diborylation of o-carboranes | Selective functionalization of the B(3,6)–H bonds. acs.orgnih.gov |
| Ruthenium Complex | B(4)-Amination of o-carboranes | Synthesis of secondary carboranyl amines via a Ru-nitrene intermediate. acs.org |
Enantioselective Catalysis
The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Chiral boron complexes have emerged as powerful catalysts for achieving high levels of enantioselectivity in a variety of chemical transformations. These catalysts are typically chiral Lewis acids, but their development has been hampered by their moisture sensitivity. mdpi.com
Significant progress has been made in designing robust and highly effective chiral boron catalysts. For example, chiral diene-derived boron Lewis acids have been successfully employed in asymmetric metal-free hydrogenations of substrates like imines and quinoxalines, achieving excellent yields and high enantioselectivities (up to >99%). mdpi.com Another approach involves the use of chiral alkenylboranes in combination with phosphines as FLPs for asymmetric hydrosilylations. acs.org
Borate (B1201080) esters derived from chiral diols like BINOL, VANOL, and VAPOL have also been investigated as catalysts. researchgate.netmsu.edu A VANOL-derived meso-borate, for instance, has proven effective in catalyzing the asymmetric hetero-Diels-Alder reaction between dienes and both aromatic and aliphatic aldehydes with high asymmetric induction. msu.edu Furthermore, the development of chiral boron-bridged bisoxazolines (borabox ligands) has provided a new class of anionic ligands for asymmetric catalysis, showing promise in cyclopropanation and the desymmetrization of meso diols. organic-chemistry.org
Table 3: Performance of Chiral Boron Catalysts in Enantioselective Reactions
| Catalyst/Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) |
| Chiral Diene-Derived Boron Lewis Acid | Metal-Free Hydrogenation | Imines, Quinoxalines | Up to >99% mdpi.com |
| VANOL-Derived Meso-Borate | Hetero-Diels-Alder | Aldehydes | High asymmetric induction msu.edu |
| Chiral Boron-Bridged Bisoxazolines (Borabox) | Monobenzoylation | meso 1,2-diols | High enantioselectivities organic-chemistry.org |
| BINOL-Derived Propeller Borate | Hetero-Diels-Alder | Aromatic Aldehydes | Effective catalysis msu.edu |
Heterogeneous Catalysis Using Boron-Based Materials
Heterogeneous catalysts, which exist in a different phase from the reactants, are the backbone of the chemical industry due to their ease of separation and recyclability. Boron-based materials are increasingly recognized as high-performance heterogeneous catalysts or catalyst supports. researchgate.netrhhz.net
Hexagonal boron nitride (h-BN), with its graphite-like layered structure, is exceptionally versatile. mdpi.com It exhibits remarkable thermal stability and chemical resistance, making it a superior support material compared to conventional options like metal oxides, especially in high-temperature reactions. mdpi.com The large surface area of BN nanosheets allows for high dispersion of active metal nanoparticles, while its chemically stable surface helps prevent particle sintering—a common cause of catalyst deactivation. mdpi.com Defect-rich h-BN can anchor and modify supported metals, enhancing catalytic performance through strong metal-support interactions. acs.org Beyond being a support, h-BN itself can be an active catalyst, notably in the oxidative dehydrogenation (ODH) of propane to propylene, where it shows high selectivity. bohrium.comacs.org
Boron-doped carbon materials are another important class of heterogeneous catalysts. researchgate.netrsc.org Doping carbon with boron alters its electronic properties, enhancing catalytic activity for reactions like the oxygen reduction reaction (ORR) and the reduction of nitroarenes. rsc.orgmdpi.com
Table 4: Applications of Boron-Based Heterogeneous Catalysts
| Material | Role | Application/Reaction | Key Advantages |
| Hexagonal Boron Nitride (h-BN) | Catalyst Support | Ammonia (B1221849) synthesis, Fischer-Tropsch synthesis | High thermal and chemical stability, prevents metal sintering. mdpi.comacs.org |
| Hexagonal Boron Nitride (h-BN) | Catalyst | Oxidative Dehydrogenation (ODH) of propane | High selectivity to propylene with minimal COx formation. bohrium.com |
| Boron-Doped Carbon | Catalyst | Oxygen Reduction Reaction (ORR), Nitroarene reduction | Enhanced catalytic activity and stability. rsc.orgmdpi.com |
| Boron-Doped Cobalt/ZSM-5 | Catalyst | CO₂ Hydrogenation | Enhanced CO selectivity and CO₂ conversion rate. rsc.orgnih.gov |
| Porous Boron Nitride | Catalyst | Cycloaddition of CO₂ to epoxides | Metal-free catalysis for CO₂ utilization. rsc.org |
Photocatalysis and Electrocatalysis with Boron Complexes
Boron complexes and materials are playing an increasingly vital role in photocatalysis and electrocatalysis, fields central to renewable energy conversion and storage. These materials are being developed for crucial reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and carbon dioxide reduction reaction (CO₂RR). researchgate.nethep.com.cn
In electrocatalysis, transition-metal borides (TMBs) are emerging as promising, low-cost candidates for water splitting (HER and OER). sciopen.com Strategies to enhance their performance include controlling nanoparticle morphology and inducing surface oxidation. sciopen.com Boron-doped carbon materials have also shown significant promise. mdpi.com They can act as efficient metal-free electrocatalysts for the ORR, a key reaction in fuel cells, and for the electrochemical production of hydrogen peroxide. mdpi.comacs.org Doping carbon with boron can improve the dispersion and stability of platinum nanoparticles, leading to enhanced activity and durability for the ORR in fuel cells. mdpi.com
In photocatalysis, boron-based materials are being explored for converting solar energy into chemical fuels. Boron nitride-based materials, for example, are being investigated for the photocatalytic reduction of CO₂ into valuable carbon fuels. acs.org Borocarbonitride (BCN) is another promising metal-free material that exhibits photocatalytic activity for reactions like water splitting and CO₂ reduction. mdpi.com
Table 5: Boron Complexes in Photocatalysis and Electrocatalysis
| Material/Complex | Catalytic Process | Reaction | Significance |
| Transition-Metal Borides (TMBs) | Electrocatalysis | Water Splitting (HER, OER) | Low-cost, earth-abundant alternative to precious metal catalysts. sciopen.com |
| Boron-Doped Carbon | Electrocatalysis | Oxygen Reduction Reaction (ORR) | Metal-free catalyst with good stability. mdpi.com |
| Boron Nitride (BN)-like Flowers | Photocatalysis | CO₂ Reduction | Metal-free catalyst for solar fuel production. acs.org |
| Borocarbonitride (BCN) | Photocatalysis | Water Splitting, CO₂ Reduction | Promising metal-free photocatalyst. mdpi.com |
Supramolecular Chemistry of Boron Complexes
The ability of molecules to self-assemble into ordered, functional structures through non-covalent interactions is the essence of supramolecular chemistry. Tetracoordinate boron complexes, in particular, are excellent building blocks for creating advanced supramolecular materials due to their structural robustness, unique photophysical properties, and the presence of heteroatoms that facilitate a variety of intermolecular forces. frontiersin.orgbohrium.comnih.govnih.gov
Organogels and Liquid Crystalline Materials
Organogels are semi-solid materials where a liquid solvent is immobilized within a three-dimensional network of self-assembled gelator molecules. bohrium.com Tetracoordinate boron-difluoride complexes are emerging as effective organogelators. bohrium.com The formation of the gel network is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. frontiersin.orgnih.gov The structure of the organic ligands attached to the boron center, such as the number and position of substituents, plays a crucial role in directing the self-assembly process and determining the properties of the resulting gel. nih.gov
Liquid crystals are states of matter with properties intermediate between those of conventional liquids and solid crystals. Boron complexes have been successfully incorporated into molecular structures to create novel liquid crystalline materials. uni-stuttgart.detandfonline.com Anisometrically shaped molecules, such as those containing rod-like or disc-like boron clusters, can self-assemble into mesophases. tandfonline.comcore.ac.uk For example, highly polar N-methyl iminodiacetic acid (MIDA) boronates attached to traditional mesogenic units can induce liquid crystalline self-assembly. researchgate.net Recently, C₃-symmetric tris(boranil) complexes have been synthesized, which self-assemble into columnar liquid crystalline phases that are stable over a broad temperature range and exhibit fluorescence. nih.gov The combination of the photophysical properties of boron complexes with the self-ordering of liquid crystals opens up possibilities for applications in optoelectronics. uni-stuttgart.de
The formation of these supramolecular structures is governed by a variety of weak interactions. The presence of heteroatoms (N, O) and aromatic rings in the ligands around the boron atom provides a stable platform for these interactions, which include CH-π and even BF-π interactions, to effectively guide the self-assembly into functional gels and liquid crystals. frontiersin.orgnih.govnih.gov
Self-Assembly Driven by Non-Covalent Interactions
The spontaneous organization of molecules into ordered supramolecular architectures, known as self-assembly, is a cornerstone of modern materials science. In the realm of boron chemistry, tetracoordinate boron complexes have emerged as exceptional candidates for creating functional materials through self-assembly, a process largely governed by a delicate balance of non-covalent interactions. frontiersin.orgnih.gov The inherent structural features of these complexes, including the presence of heteroatoms (N, O, F), aromatic rings, and tunable peripheral substituents, provide a versatile platform for orchestrating these interactions. bohrium.comresearchgate.net
The formation of higher-order structures like organogels and liquid crystals from boron complexes is driven by a combination of forces such as hydrogen bonding, π-π stacking, van der Waals forces, and more recently identified CH-π and BF-π interactions. frontiersin.orgbohrium.com For instance, boron-difluoride complexes are recognized as potent organogelators, partly because the heteroatoms in their core structure can promote non-covalent bonding without requiring extensive functionalization. frontiersin.org Similarly, the assembly of Schiff base boron complexes into one-dimensional chains or dimeric structures in the crystalline state is dictated by intermolecular C-H···O hydrogen bonds. iucr.org
The type and strength of these interactions, and consequently the morphology of the resulting self-assembled material, can be finely tuned. Factors such as solvent polarity, the chemical makeup of the ligand, and the nature of substituents play a critical role. bohrium.comrsc.org Research has demonstrated that subtle changes, like altering an alkyl side chain to a fluoroalkyl chain on a boron difluoride complex, can switch the self-assembly outcome from plastic crystals to organogels. frontiersin.org A new class of amphiphilic boron(III) diketonate compounds has been shown to form 2D nanosheets with lamellar packing in a THF-water mixture, a process driven by a combination of π–π and hydrophobic interactions. rsc.org This ability to control the assembly process through molecular design makes boron complexes highly attractive for creating materials with specific, desired properties.
| This compound Type | Key Non-Covalent Interactions | Resulting Supramolecular Structure |
| Boron-Difluoride Complexes | Hydrogen bonding, van der Waals forces, CH-π, BF-π interactions | Organogels, Liquid Crystals frontiersin.orgbohrium.com |
| Schiff Base Boron Complexes (e.g., Et2B(saldMe)) | C-H···O hydrogen bonds | 1-D Infinite H-bonded chains iucr.org |
| Amphiphilic Boron(III) Diketonates | π–π stacking, Hydrophobic interactions | 2D Nanosheets rsc.org |
| Salicylideneimine-Boron Complexes | van der Waals forces, H-bonding, π-stacks | Plastic Crystals, Organogels researchgate.net |
Boron Complexes as Molecular Building Blocks in Nanoscience
The unique electronic and structural characteristics of boron complexes make them powerful molecular building blocks (MBBs) for the bottom-up construction of sophisticated nanomaterials. researchgate.netresearchgate.net Their inherent properties—such as high thermal and chemical stability, excellent photophysical characteristics like high fluorescence quantum yields, and the ability to engage in directional non-covalent interactions—are being harnessed to create functional nanoscience applications. frontiersin.orgnih.govresearchgate.net
Boron-containing polymers, for example, represent a versatile class of materials constructed from boron-based MBBs. researchgate.net These polymers can be designed with well-defined architectures, such as block copolymers, which self-assemble into nanostructured materials for potential use in sensing, electronics, and catalysis. researchgate.net The combination of boronic acid condensation with other reversible reactions has enabled the synthesis of complex supramolecular structures like macrocycles, polymers, and cages. epfl.ch For instance, boronate ester polymers have been assembled from aryl boronic acids and dihydroxy linkers, connected through dative B-N bonds to form strongly colored materials with efficient intrastrand charge transfer. epfl.ch
Furthermore, polyhedral boron clusters, such as carboranes, are being explored as three-dimensional, non-classical building blocks. nih.govmdpi.com Their unique 3D aromaticity and stability allow for the creation of materials with structural and functional properties not achievable with traditional carbon-based organic building blocks. nih.govmdpi.com These clusters can be functionalized and incorporated into larger assemblies, acting as rigid scaffolds or nodes in the construction of complex nanostructures. nih.gov The synthesis of core/shell nanoparticles, like boron/silica, demonstrates the integration of boron-based units into composite nanomaterials, where the boron core provides unique properties while the shell allows for surface functionalization and improved solubility. niu.edu This strategic use of boron complexes as foundational components paves the way for next-generation materials with precisely engineered nanoscale features and functions. researchgate.net
| Boron Building Block | Assembly Strategy | Resulting Nanostructure/Material | Potential Application |
| Boronic Acids | Reversible boronate ester and imine condensation | Macrocycles, Polymers, Cages, Rotaxanes epfl.ch | Charge-transfer materials epfl.ch |
| Boron-Containing Polymers | Self-assembly of block copolymers | Nanostructured functional materials researchgate.net | Sensing, Electronics, Catalysis researchgate.net |
| nido-decaborane (B10H14) | Decomposition and core/shell formation | Boron/iron oxide, Boron/silica nanoparticles niu.edu | Biomedicine niu.edu |
| Carboranes | Ligand design and coordination chemistry | Organometallic complexes, Pincer ligands nih.gov | Catalysis, Materials Science nih.gov |
Future Directions and Emerging Research Avenues
Novel Ligand Architectures for Tailored Boron Complex Properties
The design and synthesis of new ligand architectures are central to advancing the properties and applications of boron complexes. By rationally modifying the steric and electronic environment around the boron center, researchers can fine-tune the resulting complex's stability, reactivity, and photophysical characteristics.
A significant area of development involves the use of boron-rich clusters as "organomimetic" substituents, where the unique properties of carboranes—such as their rigidity, stability, and three-dimensional aromaticity—are harnessed to create ligands not accessible through traditional carbon-based chemistry. nih.gov These carborane-based ligands, functionalized with donor groups like phosphines, chalcogenates, and nitrogen-based moieties, can form robust chelate complexes with metals. nih.gov The steric bulk of the carborane cage provides kinetic stabilization to the metal center. nih.gov An intriguing example is the use of a benzyne (B1209423) analog of o-carborane, known as carboryne, which serves as a versatile ligand platform. nih.gov
Another promising avenue is the development of propiolamidinato ligands for the synthesis of emissive boron complexes. nih.gov These ligands can be synthesized through sustainable methods, such as the zinc-catalyzed hydroalkynylation of carbodiimides or the reaction of lithiated terminal alkynes with carbodiimides in air. nih.gov The resulting boron amidinates exhibit fluorescence in solution, with their photophysical properties being tunable by modifying substituents on the ligand framework. nih.gov One such complex has demonstrated potential as a ratiometric fluorescent pH sensor. nih.gov
Furthermore, the exploration of boron-containing heterocycles continues to yield complexes with interesting properties. For instance, the reductive dimerization of isothiocyanatoborylenes leads to the formation of boron-doped thiazolothiazoles, which possess unique photophysical characteristics. researchgate.net Additionally, the reaction of boraphosphaketenes with boroles results in 1,2-phosphaborinines, which are B,P-isosteres of benzene (B151609) and can coordinate to metal carbonyls to form new half-sandwich complexes. researchgate.net The design of N,N'-chelate ligands has also led to a wide array of tetracoordinated organoboron complexes with excellent optical properties for applications like organic light-emitting diodes (OLEDs). mdpi.com
| Ligand Type | Key Features | Potential Applications |
| Carborane-based | Rigidity, stability, 3D aromaticity, steric bulk. nih.gov | Gas storage, separations, photovoltaics. nih.gov |
| Propiolamidinato | Tunable photophysical properties, accessible via sustainable synthesis. nih.gov | Fluorescent sensors, emissive materials. nih.gov |
| Boron-doped Heterocycles | Unique electronic and photophysical properties. researchgate.net | Functional materials, coordination chemistry. researchgate.net |
| N,N'-Chelates | Strong chelation, tunable optical properties. mdpi.com | Organic light-emitting diodes (OLEDs). mdpi.com |
Exploration of Less Common Boron Oxidation States and Coordination
While boron is most commonly found in the +3 oxidation state, the exploration of complexes featuring boron in lower formal oxidation states is a rapidly growing area of research, unveiling new fundamental chemistry and reactivity. researchgate.netmorressier.combritannica.comquora.com Compounds with boron in the +1 oxidation state, known as borylenes (:BR), are of particular interest. pku.edu.cnrsc.org These species are isoelectronic with carbenes and exhibit unique reactivity. osti.gov
Free borylenes are typically highly reactive and unstable; however, they can be stabilized through coordination to transition metals or Lewis bases. researchgate.netosti.govacs.org Transition metal borylene complexes have been synthesized as both terminal and bridging ligands. researchgate.netrsc.org Lewis base-stabilized borylenes, including those stabilized by N-heterocyclic carbenes (NHCs) and cyclic alkyl(amino)carbenes (CAACs), have been isolated and their diverse reactivity is being explored. researchgate.netpku.edu.cn These mono(Lewis base)-stabilized borylenes can mimic the reactivity of transition metals, activating small molecules like H₂. osti.gov
The synthesis of doubly Lewis base-stabilized pseudohaloborylenes, (CAAC)(L)BY, has been achieved through the two-electron reduction of (CAAC)BBr₂Y precursors. researchgate.net These compounds show versatile reactivity, including oxidation to radical cations and coordination to metal carbonyl complexes. researchgate.net A significant breakthrough was the preparation of a borylene cation, [(NHSi)₂B(CO)]⁺, stabilized by three neutral ligands, which can be viewed as a cationic form of a Lewis base-stabilized zerovalent boron compound. acs.org This species was found to be capable of cleaving dihydrogen. acs.org
Beyond boron(I), compounds containing boron in the +2 oxidation state, such as diboron (B99234) tetrachloride (B₂Cl₄), and even negative oxidation states in metal borides like magnesium diboride (MgB₂), are known. wikipedia.org In MgB₂, each boron atom has a formal charge of -1. wikipedia.org The investigation into these less common oxidation states and the coordination environments they adopt is crucial for developing a comprehensive understanding of boron's chemical versatility.
| Boron Oxidation State | Example Compound Type | Stabilizing Strategy | Key Reactivity/Property |
| +1 | Borylenes (:BR) | Transition metal coordination, Lewis base adduction. researchgate.netpku.edu.cnosti.gov | Activation of small molecules (e.g., H₂), metallomimetic behavior. osti.govacs.org |
| +2 | Diboron compounds (e.g., B₂Cl₄) | B-B bond formation. wikipedia.org | Precursors to other low-valent boron species. |
| -1 | Metal Borides (e.g., MgB₂) | Formation of extended solid-state structures with electropositive metals. wikipedia.org | Superconductivity (in the case of MgB₂). wikipedia.org |
Advanced Computational Modeling for Predictive Design
Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for the predictive design of boron complexes and materials. mdpi.comresearchgate.netdoi.org These methods allow for the in-depth investigation of electronic structures, bonding, and reactivity, providing insights that complement and guide experimental efforts. acs.orgrsc.orgdtic.mil
Computational studies have been instrumental in understanding the structure and bonding in novel boron species, such as terminal boride complexes. acs.org DFT calculations, combined with natural bond orbital analysis, have elucidated the extent of metal-boron π-bonding, revealing that while a covalent σ-bond exists, the π-bonds are highly polarized, indicating the terminal boride acts as a Z-type ligand. acs.org Such insights are crucial for predicting the reactivity of these complexes.
Predictive modeling is also being used to discover entirely new materials with desirable properties. Iterative approaches combining crystal structure prediction (CSP) algorithms with DFT calculations and machine learning (ML) have been successfully employed to search for novel superhard boron-based materials, such as compounds in the B-C-N and B-N-O systems. nih.govmdpi.com This methodology allows for the efficient screening of vast compositional spaces to identify thermodynamically stable structures with high predicted hardness. nih.gov For instance, this combined approach has led to the prediction of several stable and superhard B-N-O compounds. nih.gov
Furthermore, computational methods are used to predict the properties of boron-based MAX phases and their two-dimensional (2D) MXene derivatives. acs.orguspex-team.org These calculations can predict the stability, mechanical flexibility, and electronic properties of these novel materials, identifying promising candidates for applications in flexible electronics and energy storage, such as Li-ion battery anodes. acs.orguspex-team.org DFT is also employed to simulate and interpret spectroscopic data, such as Near Edge X-ray Absorption Fine Structure (NEXAFS) spectra of 2D boroxine (B1236090) frameworks, providing a deeper understanding of their electronic properties and interaction with substrates. nih.gov
| Computational Method | Application Area | Key Insights |
| Density Functional Theory (DFT) | Electronic structure, bonding analysis, reaction mechanisms. mdpi.comdoi.orgacs.org | Elucidation of metal-ligand bonding, prediction of reactivity, interpretation of spectroscopy. acs.orgnih.gov |
| Crystal Structure Prediction (CSP) | Discovery of new solid-state materials. nih.govmdpi.com | Identification of stable crystal structures for novel compounds. nih.gov |
| Machine Learning (ML) | High-throughput screening of materials. nih.govnih.gov | Accelerated discovery of materials with targeted properties (e.g., hardness). nih.gov |
Integration of Boron Complexes into Hybrid Material Systems
The unique properties of boron complexes are being increasingly leveraged through their incorporation into hybrid material systems, creating advanced materials with tailored functionalities. This integration spans from boron-doped carbons to complex boron-containing frameworks and polymers.
Boron-containing polymers and metal-organic frameworks (MOFs) are emerging as a significant class of hybrid materials. The structural versatility of boron allows it to be incorporated into the organic linkers or as part of the inorganic nodes of these frameworks. The resulting materials can exhibit enhanced properties for gas storage and separation, catalysis, and sensing. nih.gov
The development of 2D boron-based materials is another exciting frontier. Computational predictions have guided the synthesis of novel layered ternary borides, which are precursors to 2D boride sheets (borophenes) and MXene-like materials. acs.orguspex-team.org These 2D materials are predicted to have tunable electronic properties and potential applications in flexible electronic devices and as high-capacity anode materials for Li-ion batteries. acs.orguspex-team.org
Furthermore, boron complexes are being integrated into catalytic systems as functional components. Boron-based materials, such as boron nitride, have been identified as highly selective catalysts for reactions like the oxidative dehydrogenation of alkanes. researchgate.net The doping of other materials with boron is also a key strategy. For example, doping silver electrodes with small amounts of boron can improve their efficiency as oxidation catalysts in fuel cells. rhhz.net Amorphous catalysts doped with boron have also shown remarkable effects in catalytic hydrogenation. alfachemic.com
Development of New Catalytic Cycles and Reaction Pathways
Boron complexes are at the heart of developing new catalytic cycles and reaction pathways, moving beyond their traditional role as stoichiometric reagents. bohrium.comwikipedia.org The Lewis acidity of boron is a key feature, enabling the activation of substrates and the facilitation of a wide range of chemical transformations. researchgate.netbohrium.com
A significant area of innovation is in boron-mediated amidation reactions. Detailed mechanistic investigations, supported by theoretical modeling, have challenged previously accepted mechanisms. rsc.org It is now proposed that these reactions may proceed through a dimeric B-X-B motif that activates the carboxylic acid while simultaneously delivering the amine nucleophile, representing a more efficient pathway than the previously assumed monomeric intermediate. rsc.org
Boron-based catalysts are also crucial in C-H bond functionalization reactions. researchgate.net Transition metal boryl complexes exhibit unusual reactivity towards the cleavage of typically unreactive C-H bonds, leading to catalytic systems for the borylation of alkanes and arenes. researchgate.net These reactions provide direct routes to valuable organoboron compounds, which are versatile intermediates in organic synthesis. wikipedia.orgnih.gov
The concept of Frustrated Lewis Pairs (FLPs), which involves the combination of a sterically hindered Lewis acid (often a boron compound) and a Lewis base, has opened up new catalytic possibilities. researchgate.net FLPs can activate a variety of small molecules, leading to new methods for hydrogenation and other transformations.
Moreover, researchers are exploring novel catalytic metalate shifts in organoboron chemistry. nih.gov For instance, palladium-catalyzed reactions of borate (B1201080) complexes derived from bicyclo[1.1.0]butanes with organotriflates provide efficient access to cyclobutanes. nih.gov The development of such catalytic cycles, where boron plays a central role in facilitating bond formation and rearrangement, continues to expand the synthetic utility of organoboron chemistry. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing boron complex structures, and how should data be interpreted?
- Methodology : Utilize Fourier-transform infrared spectroscopy (FTIR) to identify B-O bonding patterns and boron coordination states (e.g., BO₃ vs. BO₄). Deconvolution analysis of overlapping FTIR peaks can quantify structural units like trigonal and tetrahedral borate groups . Complement with ¹¹B nuclear magnetic resonance (NMR) to distinguish between trigonal and tetrahedral boron environments, as chemical shifts vary significantly (e.g., 0–20 ppm for BO₄, 10–30 ppm for BO₃) . X-ray diffraction (XRD) provides crystallographic details, such as bond lengths and angles, critical for confirming synthetic products .
Q. How can synthesis protocols for boron complexes be optimized to enhance purity and yield?
- Methodology : Systematically vary reaction parameters (solvent polarity, temperature, molar ratios) and monitor outcomes via thin-layer chromatography (TLC) or HPLC. For air-sensitive complexes, employ Schlenk techniques under inert atmospheres. Purification via recrystallization or column chromatography, followed by elemental analysis, ensures stoichiometric accuracy . For example, γ-substituted dibenzoylmethanate boron complexes require precise control of substituent orientation to avoid steric hindrance .
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) elucidate adsorption mechanisms in boron-based drug delivery systems?
- Methodology : Apply DFT (e.g., B3LYP/6-31G*) to model interactions between boron nitride nanotubes (BNNTs) and drug molecules (e.g., levodopa). Analyze charge transfer via Natural Bond Orbital (NBO) theory and electron density distribution through Atoms in Molecules (AIM) analysis. For example, Al-doped BNNTs exhibit enhanced drug adsorption due to increased electron affinity and altered frontier molecular orbitals . Validate predictions with experimental adsorption isotherms and in vitro release studies .
Q. What strategies resolve contradictions in boron coordination data from spectroscopic vs. crystallographic studies?
- Methodology : Cross-validate results using multiple techniques. For instance, if FTIR suggests tetrahedral BO₄ but XRD shows trigonal BO₃, consider dynamic processes (e.g., hydrolysis) altering coordination in solution. Use temperature-dependent NMR to detect equilibrium shifts. In borate glasses, deconvolution of FTIR spectra combined with N4 (fraction of four-coordinated boron) calculations reconciles discrepancies between short-range (spectroscopic) and long-range (crystallographic) order .
Q. How do hydrolysis kinetics and mechanisms impact the stability of boron-based complexes in aqueous environments?
- Methodology : Conduct kinetic studies under varying pH, temperature, and water content. Monitor hydrolysis via UV-Vis spectroscopy (e.g., absorbance shifts at 420 nm for curcumin-boron complexes) . Use HPLC and ¹¹B NMR to identify intermediates (e.g., tetrahedral [B(OH)₄]⁻). Calculate activation energy (Eₐ) via Arrhenius plots and propose mechanisms (e.g., nucleophilic attack on B-O bonds). For example, spiroborate esters hydrolyze via a two-step process involving bulky intermediates .
Data Contradiction Analysis
Q. Why might thermal degradation studies of boron-polyol complexes show conflicting char formation rates?
- Methodology : Differences in heating rates and atmosphere (N₂ vs. air) affect decomposition pathways. Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to distinguish between oxidative and non-oxidative degradation. For fire-retardant epoxy resins, hydrogen bonding between boron-polyol complexes and the polymer matrix enhances char stability (20% increase in residue at 700°C) . Raman spectroscopy (D and G bands) confirms graphitization quality, which varies with synthesis conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
